molecular formula C10H7ClO4 B11781314 Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

Cat. No.: B11781314
M. Wt: 226.61 g/mol
InChI Key: CYXZIFNWSKXLSE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7ClO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, leading to the formation of the desired benzofuran derivative .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atom .

Scientific Research Applications

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate
  • 2-Methyl-5-hydroxybenzofuran
  • Ethyl 5-nitrobenzofuran-2-carboxylate

Uniqueness

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydroxyl group at specific positions on the benzofuran ring can significantly influence its reactivity and biological activity compared to other benzofuran derivatives .

Biological Activity

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and potential anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C10H9ClO4 and a molecular weight of approximately 232.63 g/mol. The compound features a benzofuran ring with specific substitutions that influence its biological activity:

  • Chloro group at the 5-position
  • Hydroxy group at the 3-position
  • Carboxylate ester functionality

These structural characteristics contribute to its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It can scavenge free radicals, which may provide protective effects against oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has shown promising antimicrobial properties , effective against a range of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds structurally related to benzofurans have demonstrated inhibitory effects on GSK-3β, an enzyme implicated in cancer progression .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other similar compounds. The following table summarizes some related compounds, their structural features, and associated biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 3-hydroxybenzofuran-2-carboxylateHydroxy at position 3Antioxidant, antimicrobial
Methyl 6-chloro-3-hydroxybenzofuran-2-carboxylateChloro at position 6Anticancer, anti-inflammatory
Methyl 7-chloro-3-hydroxybenzofuran-2-carboxylateChloro at position 7Antimicrobial

This comparison illustrates how variations in substitution patterns can significantly impact the biological activity of benzofuran derivatives.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
  • Antimicrobial Efficacy : In another study, this compound exhibited notable inhibitory effects against various bacterial strains, indicating its potential utility in developing new antimicrobial agents.
  • Cancer Cell Line Testing : Research involving pancreatic cancer cell lines showed that derivatives of benzofurans could reduce cell viability significantly at low concentrations, supporting the hypothesis that this compound may have similar effects .

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7ClO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3

InChI Key

CYXZIFNWSKXLSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O

Origin of Product

United States

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